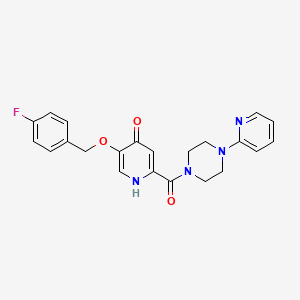
5-((4-fluorobenzyl)oxy)-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((4-fluorobenzyl)oxy)-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one is a useful research compound. Its molecular formula is C22H21FN4O3 and its molecular weight is 408.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 5-((4-fluorobenzyl)oxy)-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and any relevant case studies or research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 1021213-40-0 |
| Molecular Formula | C22H21FN4O3 |
| Molecular Weight | 408.4 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often exhibit inhibition of key enzymes involved in metabolic pathways, particularly those related to cancer and infectious diseases.
Anti-Tubercular Activity
Recent studies have highlighted the anti-tubercular potential of similar compounds. For instance, a series of substituted compounds were synthesized and evaluated against Mycobacterium tuberculosis. Among these, several derivatives exhibited significant activity with IC90 values ranging from 3.73 to 4.00 μM, indicating their potential as anti-tubercular agents . Although specific data on this compound is limited, its structural similarity suggests it may possess comparable activity.
Cytotoxicity and Safety Profile
In vitro evaluations have shown that many compounds derived from piperazine and pyridine structures exhibit low cytotoxicity in human cell lines such as HEK-293. For example, derivatives tested in similar studies demonstrated non-toxic profiles while inhibiting target pathogens effectively . This suggests that this compound could also be safe for human use pending further testing.
Inhibition Studies
One notable study focused on the inhibition of tyrosinase by piperazine derivatives, including those with fluorobenzyl substitutions. The results indicated that compounds with IC50 values in the low micromolar range were effective inhibitors, showcasing their potential for therapeutic applications . Although specific data for our compound is not detailed in this study, the findings support the hypothesis that similar structures can yield potent biological effects.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of various derivatives to target enzymes. These studies often reveal crucial interactions at the molecular level, providing insights into how modifications to the compound's structure can enhance its biological activity . Such research underscores the importance of structural optimization in drug design.
Propiedades
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-2-(4-pyridin-2-ylpiperazine-1-carbonyl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3/c23-17-6-4-16(5-7-17)15-30-20-14-25-18(13-19(20)28)22(29)27-11-9-26(10-12-27)21-3-1-2-8-24-21/h1-8,13-14H,9-12,15H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBNXYNSUBSVGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC(=O)C(=CN3)OCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














